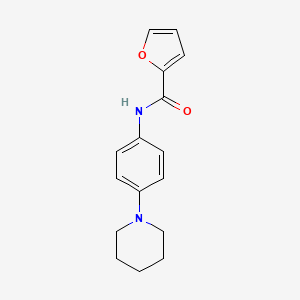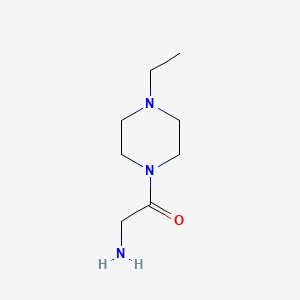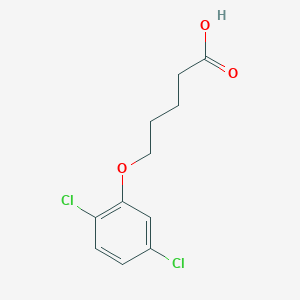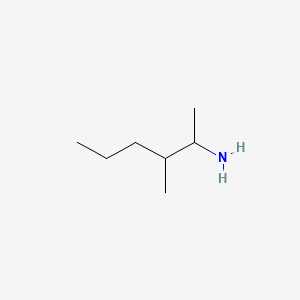![molecular formula C15H19N5 B12115387 2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7400^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” is a complex organic compound characterized by its unique spiro and tricyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” likely involves multiple steps, including the formation of the spiro and tricyclic cores. Common synthetic strategies may include:
Cyclization Reactions: Formation of the tricyclic structure through intramolecular cyclization.
Spiro Formation: Introduction of the spiro center via nucleophilic substitution or other spiro-forming reactions.
Functional Group Transformations: Introduction of the amine group and other functional groups through standard organic transformations.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Flow Chemistry: Continuous flow processes to enhance scalability and reproducibility.
Purification Techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
“2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” may undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro or other oxidized forms.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects in various diseases.
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Specialty Chemicals: Application in the production of specialty chemicals with unique properties.
Advanced Materials: Use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of “2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathway Modulation: Influence on cellular pathways through direct or indirect interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structural features.
Tricyclic Compounds: Compounds with tricyclic frameworks that exhibit similar properties.
Uniqueness
“2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” is unique due to its specific combination of spiro and tricyclic structures, which may confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C15H19N5 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
spiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,1'-cycloheptane]-2-amine |
InChI |
InChI=1S/C15H19N5/c16-13-18-14-17-11-7-3-4-8-12(11)20(14)15(19-13)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H3,16,17,18,19) |
InChI Key |
UTWXPHLUMHMQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)N=C(NC3=NC4=CC=CC=C4N23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

![2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane](/img/structure/B12115320.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)

![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)




![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)
![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)
![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)
